molecular formula C8H7BrFN3 B13930447 6-Bromo-7-fluoro-1-methyl-indazol-3-amine

6-Bromo-7-fluoro-1-methyl-indazol-3-amine

Cat. No.: B13930447
M. Wt: 244.06 g/mol
InChI Key: CLXNFISOMXHVSR-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-1-methyl-indazol-3-amine is a heterocyclic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound, with its unique bromine and fluorine substitutions, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-1-methyl-indazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-fluoroaniline and methylhydrazine.

    Cyclization: The key step involves the cyclization of the intermediate to form the indazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to streamline production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-1-methyl-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-1-methyl-indazol-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-fluoro-1-methyl-indazol-3-amine is unique due to its specific bromine and fluorine substitutions, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential as a therapeutic agent compared to other indazole derivatives .

Properties

Molecular Formula

C8H7BrFN3

Molecular Weight

244.06 g/mol

IUPAC Name

6-bromo-7-fluoro-1-methylindazol-3-amine

InChI

InChI=1S/C8H7BrFN3/c1-13-7-4(8(11)12-13)2-3-5(9)6(7)10/h2-3H,1H3,(H2,11,12)

InChI Key

CLXNFISOMXHVSR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2F)Br)C(=N1)N

Origin of Product

United States

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